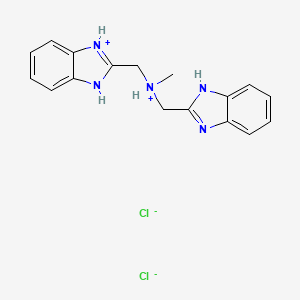
2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride typically involves the condensation of N-methyl-o-phenylenediamine with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole N-oxides, while reduction produces benzimidazole amines .
Scientific Research Applications
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death . This is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by interfering with DNA replication and repair processes .
Comparison with Similar Compounds
2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which is widely used in medicinal chemistry for its diverse biological activities.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12, highlighting its importance in biological systems.
The uniqueness of 2,2’-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride lies in its specific structural features and the presence of the N-methyl group, which enhances its chemical reactivity and biological activity .
Properties
CAS No. |
102517-02-2 |
|---|---|
Molecular Formula |
C17H19Cl2N5 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1H-benzimidazol-3-ium-2-ylmethyl-(1H-benzimidazol-2-ylmethyl)-methylazanium;dichloride |
InChI |
InChI=1S/C17H17N5.2ClH/c1-22(10-16-18-12-6-2-3-7-13(12)19-16)11-17-20-14-8-4-5-9-15(14)21-17;;/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21);2*1H |
InChI Key |
BQJFWOJWMSZNQE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC1=[NH+]C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


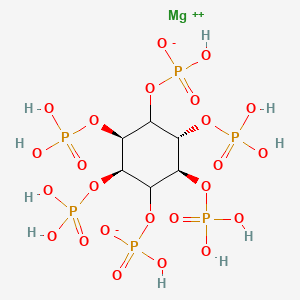
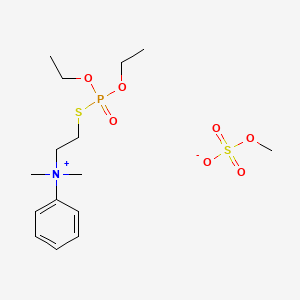

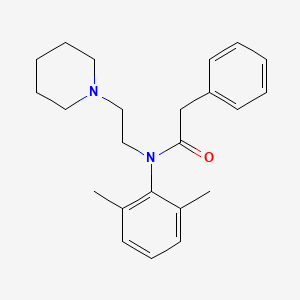
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
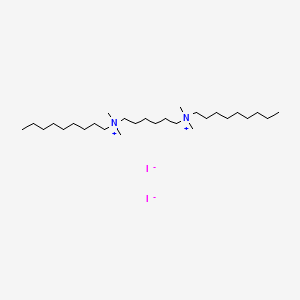
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
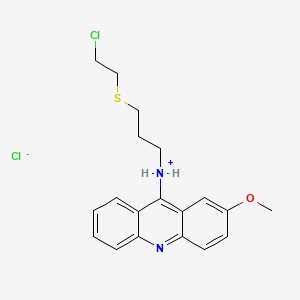
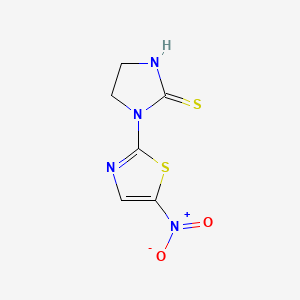
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

